An In-depth Technical Guide to 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide: Synthesis, Properties, and Applications
Introduction
4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide is a pivotal chemical intermediate, distinguished by the presence of electron-withdrawing nitro groups and coordinating N-oxide functionalities on a bipyridine scaffold. This unique electronic and structural arrangement makes it a versatile precursor for the synthesis of a variety of substituted bipyridine ligands. These ligands are of significant interest in coordination chemistry, catalysis, and materials science. Furthermore, the nitroaromatic nature of this compound suggests potential applications in the realm of medicinal chemistry and drug development, particularly in the design of hypoxia-activated prodrugs and novel therapeutic agents.
This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide. It is intended for researchers, scientists, and drug development professionals, offering not only established protocols but also insights into the underlying chemical principles that govern its behavior.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆N₄O₆ | [1][2] |
| Molecular Weight | 278.18 g/mol | [1][2] |
| CAS Number | 51595-55-2 | [1][2] |
| Appearance | Yellow solid/powder | [3] |
| Melting Point | 271 °C | [1] |
| Topological Polar Surface Area | 138 Ų | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Predicted pKa | -2.92 ± 0.10 | [2] |
| Storage Conditions | 2°C - 8°C, keep dry and container well closed | [1] |
Synthesis of 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide
The synthesis of 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide is achieved through the electrophilic nitration of 2,2'-bipyridine-N,N'-dioxide. The N-oxide groups play a crucial role in this reaction, as they activate the pyridine rings towards electrophilic attack, primarily at the 4 and 4' positions.
Reaction Workflow
Caption: Reduction of 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide.
Causality in Experimental Choices for Reduction
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Reducing Agent: Hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is a common and effective system for the reduction of aromatic nitro groups. Hydrazine acts as the hydrogen source, and the palladium surface catalyzes the hydrogenation process. This method is often preferred over other reducing agents like tin(II) chloride or iron powder in acidic media due to milder reaction conditions and easier product purification.
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Solvent: Ethanol is a suitable solvent as it can dissolve the starting material upon heating and is compatible with the reducing agent and catalyst.
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Catalyst Removal: Filtration through a pad of Celite is a standard and effective technique to remove the heterogeneous Pd/C catalyst from the reaction mixture.
Detailed Experimental Protocol for Reduction
Materials:
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4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide
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10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate
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Ethanol
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Nitrogen gas supply
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Dropping funnel
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Celite
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Buchner funnel and flask
-
Filter paper
Procedure:
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In a round-bottom flask, suspend 1.11 g (4 mmol) of 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide and 1.0 g of 10% Pd/C in 120 mL of ethanol.
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Purge the flask with nitrogen gas.
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Heat the suspension to reflux under a nitrogen atmosphere with vigorous stirring.
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In a dropping funnel, prepare a solution of 8.6 mL (0.276 mol) of hydrazine hydrate in 30 mL of ethanol.
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Once the reaction mixture is at a steady reflux and the starting material has dissolved, add the hydrazine hydrate solution dropwise over a period of 1 hour.
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After the addition is complete, continue to reflux the reaction mixture for 15 hours.
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Allow the mixture to cool to room temperature.
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Filter the hot solution through a pad of Celite to remove the Pd/C catalyst.
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Wash the Celite pad with hot ethanol.
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Combine the filtrates and remove the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-diamino-2,2'-bipyridine.
Other Potential Reactivities
The N-oxide groups in 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide can also undergo various reactions. For instance, they can be deoxygenated using appropriate reducing agents like PCl₃ or H₂/Pd. Additionally, the presence of the electron-withdrawing nitro groups makes the pyridine rings susceptible to nucleophilic aromatic substitution, although this reactivity is less commonly exploited for this specific molecule compared to the reduction of the nitro groups.
Applications in Drug Development and Medicinal Chemistry
While direct biological studies on 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide are limited, its chemical properties and the nature of its derivatives position it as a compound of interest for drug development professionals.
Precursor to Bioactive Ligands
As detailed above, this compound is a key precursor to 4,4'-diamino-2,2'-bipyridine. Bipyridine-based ligands are integral to the structure of many metallodrugs with applications as anticancer, antimicrobial, and antiviral agents. [4]The ability to introduce electron-donating amino groups allows for the fine-tuning of the redox potential and reactivity of the resulting metal complexes, which is a critical aspect of rational drug design.
Hypoxia-Activated Prodrugs
The nitroaromatic core of 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide is a structural motif found in hypoxia-activated prodrugs (HAPs). [5]Many solid tumors have hypoxic (low oxygen) regions. Certain enzymes, such as nitroreductases, which are often overexpressed in these hypoxic environments, can selectively reduce nitro groups to cytotoxic hydroxylamines or amines. This selective activation in the tumor microenvironment can lead to targeted cancer therapy with reduced systemic toxicity. While this specific molecule has not been extensively studied as a HAP, its structure warrants investigation in this area.
Bioorthogonal Chemistry
Recent advances have shown that the reduction of aromatic nitro groups can be mediated by bioorthogonal catalysts, allowing for the activation of prodrugs in living systems. [5]This approach offers a powerful tool for controlled drug release at a specific time and location. The dinitro-bipyridine scaffold could potentially be incorporated into prodrug designs that leverage such bioorthogonal activation strategies.
Conclusion
4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide is a valuable and versatile chemical intermediate with well-established synthetic and reactive pathways. Its primary utility lies in its role as a precursor to 4,4'-diamino-2,2'-bipyridine, a crucial ligand for the development of functional coordination complexes. Furthermore, its inherent chemical properties suggest intriguing possibilities for its application in medicinal chemistry, particularly in the design of targeted therapies and prodrugs. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize and explore the potential of this important molecule.
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